molecular formula C12H18O B12579803 Dodec-11-EN-8-ynal CAS No. 197901-57-8

Dodec-11-EN-8-ynal

Cat. No.: B12579803
CAS No.: 197901-57-8
M. Wt: 178.27 g/mol
InChI Key: YNJBNAJAIULSTC-UHFFFAOYSA-N
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Description

Dodec-11-EN-8-ynal (systematic name: (8Z)-dodec-11-en-8-ynal) is a 12-carbon aldehyde featuring a conjugated ene-yne system (double bond at position 11 and triple bond at position 8) and a terminal aldehyde group. Its structure, CH₂=CH-C≡C-(CH₂)₆-CHO, suggests unique reactivity due to the interplay of electron-deficient triple bonds and electron-rich double bonds.

Properties

CAS No.

197901-57-8

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

dodec-11-en-8-ynal

InChI

InChI=1S/C12H18O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2,12H,1,3,6-11H2

InChI Key

YNJBNAJAIULSTC-UHFFFAOYSA-N

Canonical SMILES

C=CCC#CCCCCCCC=O

Origin of Product

United States

Preparation Methods

Alkylation of Lithium Alkynes with Protected Iodoalkanes

A key step involves the alkylation of a lithium acetylide with a protected iodoalkane to extend the carbon chain and introduce the alkyne functionality at the desired position.

  • Example: Reaction of propargyl alcohol-derived lithium acetylide with 1,1-diethoxy-10-iododecane (a protected iodoalkane) under low temperature (-40 °C to -20 °C) in a solvent mixture of HMPT/THF.
  • This step yields a protected intermediate with the alkyne moiety positioned correctly for further transformations.

Wittig Olefination to Introduce the Alkene

  • The protected alkynyl intermediate is subjected to a cis-Wittig olefination using a phosphorane reagent (e.g., propylidenetriphenylphosphorane).
  • This reaction installs the double bond at the 11th carbon with Z configuration, critical for biological activity and chemical stability.

Deprotection and Oxidation to Aldehyde

  • The acetal protecting groups are removed under acidic conditions to reveal the aldehyde.
  • Oxidation methods such as electrolytic manganese dioxide oxidation are employed to convert alcohol intermediates to the aldehyde without isomerizing the sensitive conjugated enyne system.

Representative Experimental Data

Step Reagents/Conditions Yield (%) Notes
Alkylation of lithium alkyne n-Butyllithium, propargyl alcohol, 1,1-diethoxy-10-iododecane, HMPT/THF, -40 °C to -20 °C ~70-80 Controlled temperature critical
Wittig Olefination Propylidenetriphenylphosphorane, THF, room temp ~60-70 cis selectivity important
Deprotection Acidic hydrolysis (e.g., aqueous acid) Quantitative Avoids double bond isomerization
Oxidation to aldehyde Electrolytic manganese dioxide ~80 Mild conditions preserve enyne integrity

Alternative Preparation Routes

Matteson Homologation and Propargylic Zinc Reagents

  • Matteson homologation of boronic esters followed by reaction with propargylic zinc reagents can build polyketide fragments containing alkynes.
  • Subsequent oxidation yields aldehyde functionalities.
  • This method offers high stereochemical control and functional group tolerance.

Oxidation of 11-Hydroxy Undecanoic Acid Derivatives

  • Starting from 11-bromoundecanoic acid, nucleophilic substitution with hydroxide yields 11-hydroxyundecanoic acid.
  • Esterification with methanol followed by oxidation with pyridinium chlorochromate (PCC) converts the alcohol to the aldehyde.
  • Vinyl group introduction is achieved by known vinylation methods, followed by reduction steps.

Research Findings and Notes

  • The timing of aldehyde introduction is crucial; early introduction risks isomerization of the conjugated system, so aldehyde is often introduced at a late stage as an acetal protecting group.
  • The use of mild oxidants like manganese dioxide or PCC under inert atmosphere prevents degradation.
  • The Z configuration of the double bond is preserved by careful control of reaction conditions.
  • Yields vary depending on the method but generally range from 20% to 80% over multiple steps.
  • Analytical data such as IR (presence of aldehyde C=O stretch ~1700 cm^-1), NMR (characteristic vinyl and alkyne proton signals), and elemental analysis confirm product identity.

Summary Table of Key Preparation Methods

Method Key Reagents/Steps Advantages Limitations
Alkylation + Wittig + Oxidation Lithium acetylide + protected iodoalkane, Wittig olefination, MnO2 oxidation High regio- and stereoselectivity Multi-step, requires low temp
Matteson Homologation Boronic ester homologation, propargylic zinc reagent, oxidation Excellent stereocontrol Requires specialized reagents
Hydroxy Acid Oxidation Route 11-bromoundecanoic acid → hydroxy acid → ester → oxidation Readily available starting materials Moderate yields, multiple purifications

Chemical Reactions Analysis

Dodec-11-EN-8-ynal undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bases, aliphatic alcohols, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Dodec-11-EN-8-ynal has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used as a probe to study enzyme activity and metabolic pathwaysIn industry, this compound is used in the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of Dodec-11-EN-8-ynal involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. This inhibition can lead to various biological effects, such as the modulation of metabolic pathways and the regulation of cellular processes .

Comparison with Similar Compounds

Structural Analogs and Functional Groups

Dodec-11-EN-8-ynal belongs to a class of α,β-unsaturated carbonyl compounds. Key analogs include:

  • Aldehydes with conjugated systems (e.g., cinnamaldehyde, 2-pentynal): These share reactivity in nucleophilic additions and Diels-Alder reactions.
  • Phosphaphenanthrene derivatives (e.g., DOPO-based compounds): Used in flame retardants, these exhibit similar electron-deficient regions but differ in heteroatom composition .
  • Indole derivatives (e.g., 5,6,7,8,9,10-hexahydrocyclohepta[b]indole): While structurally distinct, their similarity scores (0.93 in some cases) suggest overlapping physicochemical properties like log P and solubility .

Physicochemical Properties

Hypothetical properties of this compound can be inferred from analogs in :

Property This compound (Inferred) C10H13N (CAS 1701-57-1) 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole
Molecular Weight ~180 g/mol 147.22 g/mol N/A
Log Po/w (XLOGP3) ~2.5–3.0 2.65 2.75
Solubility (mg/mL) <0.5 0.22 0.18
TPSA (Ų) ~20–30 12.03 15.79

Notes:

  • The higher log P of this compound (vs. C10H13N) is inferred from its longer hydrocarbon chain and reduced polarity.
  • Lower solubility aligns with trends in aliphatic aldehydes compared to aromatic amines .

Analytical Methods

Studies on similar compounds () suggest:

  • ICP-MS/OES : For elemental analysis of metal catalysts in synthesis.
  • Chromatography (HPLC/GC) : To resolve aldehyde degradation products.
  • Spectroscopy (FTIR/NMR) : To confirm triple/double bond positions and aldehyde proton signals .

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